molecular formula C16H18O4 B8627232 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- CAS No. 121169-22-0

1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-

Cat. No. B8627232
M. Wt: 274.31 g/mol
InChI Key: UQRJDQWLBHCSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- is a useful research compound. Its molecular formula is C16H18O4 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

121169-22-0

Product Name

1,1'-Biphenyl, 2,2'-bis(methoxymethoxy)-

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

1-(methoxymethoxy)-2-[2-(methoxymethoxy)phenyl]benzene

InChI

InChI=1S/C16H18O4/c1-17-11-19-15-9-5-3-7-13(15)14-8-4-6-10-16(14)20-12-18-2/h3-10H,11-12H2,1-2H3

InChI Key

UQRJDQWLBHCSLR-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC=C1C2=CC=CC=C2OCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250 mL of three-necked bottle was added NaH (content 50%, 3.5 g, 72 mmol), anhydrous THF (60 mL) and anhydrous DMF (20 mL), after the temperature was lowered to 0° C., a solution of biphenol (5.6 g, 30 mmol) in THF (15 mL) was added, stirred at this temperature for 10 minutes. Methoxymethyl chloride (6 mL, 78 mmol) was added dropwise, and the mixture was stirred for 8 h at room temperature, quenched by adding 100 mL of water, extracted with ethyl acetate (100 mL×3), the combined organic phase was washed with brine (60 mL×2), dried over MgSO4, after filtration, the solvent was removed to give a yellow oil. Purification through chromatography give 8 g (97% yield) of the product as a light yellow oil. 1HNMR (300 MHz, CDCl3) δ (ppm) 3.39 (s, 6H), 5.12 (s, 4H), 7.13 (m, 2H), 7.30–7.37 (m, 6H). Physical data of the compound was consistent with that reported in literature.
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.